molecular formula C14H25N3O5S B2590978 N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1286724-97-7

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2590978
CAS No.: 1286724-97-7
M. Wt: 347.43
InChI Key: HUEDREPJKFISIQ-UHFFFAOYSA-N
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Description

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonyl group and an oxolane ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the methanesulfonyl group. The oxolane ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxolan-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O5S/c1-23(20,21)17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-22-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEDREPJKFISIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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